molecular formula C9H13NO3S B2471246 N-(2-hydroxy-1-phenylethyl)methanesulfonamide CAS No. 1181561-26-1

N-(2-hydroxy-1-phenylethyl)methanesulfonamide

Cat. No. B2471246
CAS RN: 1181561-26-1
M. Wt: 215.27
InChI Key: PCMKOPJZQMCTTP-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-1-phenylethyl)methanesulfonamide” is a chemical compound with the molecular formula C9H13NO3S . It has a molecular weight of 215.27 .


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . Other physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Stereoselective Microbial Reduction

N-(2-hydroxy-1-phenylethyl)methanesulfonamide can be synthesized through stereoselective microbial reduction. Microorganisms such as Rhodococcus, Nocardia, and Hansenula have been utilized to convert related compounds into chiral intermediates with high optical purities, demonstrating the compound's significance in stereochemistry and pharmaceutical synthesis (Patel et al., 1993).

Synthesis of Heteroaromatic Ring Systems

It plays a role in the synthesis of heteroaromatic ring systems. The compound has been used in the synthesis of 1-methylsulfonyl-indoles, showcasing its utility in creating complex organic molecules with potential pharmaceutical applications (Sakamoto et al., 1988).

Pharmacological Characterization

N-(2-Hydroxy-5-[2-(methylamino)ethyl]phenyl)methanesulfonamide (SK&F 102652) has been pharmacologically characterized. Its potency as an agonist at alpha 1-adrenoceptors indicates its potential in cardiovascular pharmacology (Demarinis et al., 1985).

Asymmetric Hydrogenation

The compound is utilized in the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, providing a method for producing chiral compounds with high enantioselectivity. This application is crucial in the synthesis of optically active pharmaceuticals (Ohkuma et al., 2007).

Quantum-Chemical Calculation

Quantum-chemical calculations have been applied to similar compounds to predict their free energy and molecular orbitals, illustrating its significance in computational chemistry and molecular modeling (Xue et al., 2022).

Catalysis in Asymmetric Dihydroxylations

Methanesulfonamide, a related compound, acts as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations, highlighting its role in organic synthesis and catalysis (Junttila & Hormi, 2009).

Antiarrhythmic Activity

Derivatives like N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide have shown Class III antiarrhythmic activity, indicating its potential in developing novel cardiac drugs (Hester et al., 1991).

Synthesis and Structural Characterization

The compound has been synthesized and structurally characterized for various applications, such as in the synthesis of derivatives and exploring their chemical properties (Durgadas et al., 2012; Dey et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper precautions should be taken while handling this compound.

properties

IUPAC Name

N-(2-hydroxy-1-phenylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-14(12,13)10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMKOPJZQMCTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(CO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-1-phenylethyl)methanesulfonamide

CAS RN

1181561-26-1
Record name N-(2-hydroxy-1-phenylethyl)methanesulfonamide
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